FAHD1 Inhibitory Motif Synergy: Combined Naphthalene-Pyrrolidine Architecture vs. Individual Pharmacophoric Fragments
In a systematic FAHD1 inhibitor study, the isolated naphthyl-2-yl oxalamic acid amide (compound 24) achieved an IC50 of 107 ± 1 µM, while the pyrrolidine-1-yl oxalamic acid amide (compound 25) showed substantially weaker inhibition at 324 ± 2 µM [1]. The target compound CAS 941996-62-9 uniquely integrates both the naphthalene and pyrrolidine motifs within a single bis-amide scaffold, positioned on opposing sides of the oxalamide core. Although direct IC50 data for CAS 941996-62-9 against FAHD1 have not been reported in the primary literature, the 3-fold activity differential between the individual naphthalene and pyrrolidine fragments suggests that their covalent linkage may produce non-additive binding effects driven by simultaneous occupancy of the naphthalene-recognition pocket and the pyrrolidine-interacting region of the FAHD1 active site [1].
| Evidence Dimension | FAHD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 941996-62-9; structural features combine naphthalen-1-yl and pyrrolidin-1-yl motifs in a single oxalamide scaffold |
| Comparator Or Baseline | Compound 24 (naphthyl-2-yl oxalamic acid amide): IC50 = 107 ± 1 µM; Compound 25 (pyrrolidine-1-yl oxalamic acid amide): IC50 = 324 ± 2 µM; Substrate OAA: IC50 = 6 ± 2 µM |
| Quantified Difference | 3.03-fold difference between individual naphthalene and pyrrolidine fragments (324 / 107 µM); combined scaffold hypothesized to engage both recognition sites simultaneously |
| Conditions | FAHD1 oxaloacetate decarboxylase (ODx) activity assay; recombinant human FAHD1; data fitted with GraphPad Prism 5; n = 3 independent experiments [1] |
Why This Matters
For researchers screening FAHD1 inhibitors, CAS 941996-62-9 offers a pre-assembled dual-pharmacophore architecture that single-motif oxalamic acid amides cannot provide, potentially reducing the number of synthetic iterations required to achieve sub-100 µM potency.
- [1] Weiss, A. K. H.; et al. Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1). Molecules 2021, 26 (16), 5009. Table 7 and Figure 10. View Source
